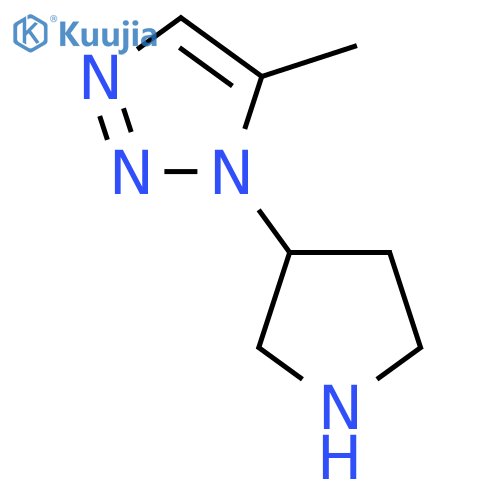Cas no 719265-44-8 (5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole)

719265-44-8 structure
商品名:5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- SCHEMBL9551467
- EN300-784722
- 719265-44-8
- 5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole
- 5-Methyl-1-pyrrolidin-3-yltriazole
- 1H-1,2,3-Triazole, 5-methyl-1-(3-pyrrolidinyl)-
-
- インチ: 1S/C7H12N4/c1-6-4-9-10-11(6)7-2-3-8-5-7/h4,7-8H,2-3,5H2,1H3
- InChIKey: XMJLGXQQRUFSAA-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C1)N1C(C)=CN=N1
計算された属性
- せいみつぶんしりょう: 152.106196400g/mol
- どういたいしつりょう: 152.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 297.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 9.30±0.10(Predicted)
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-784722-5.0g |
5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole |
719265-44-8 | 95% | 5.0g |
$3935.0 | 2024-05-22 | |
| Enamine | EN300-784722-0.1g |
5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole |
719265-44-8 | 95% | 0.1g |
$1195.0 | 2024-05-22 | |
| Enamine | EN300-784722-1.0g |
5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole |
719265-44-8 | 95% | 1.0g |
$1357.0 | 2024-05-22 | |
| Enamine | EN300-784722-0.5g |
5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole |
719265-44-8 | 95% | 0.5g |
$1302.0 | 2024-05-22 | |
| Enamine | EN300-784722-10.0g |
5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole |
719265-44-8 | 95% | 10.0g |
$5837.0 | 2024-05-22 | |
| Enamine | EN300-784722-0.05g |
5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole |
719265-44-8 | 95% | 0.05g |
$1140.0 | 2024-05-22 | |
| Enamine | EN300-784722-2.5g |
5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole |
719265-44-8 | 95% | 2.5g |
$2660.0 | 2024-05-22 | |
| Enamine | EN300-784722-0.25g |
5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole |
719265-44-8 | 95% | 0.25g |
$1249.0 | 2024-05-22 |
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
719265-44-8 (5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole) 関連製品
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
